molecular formula C28H27NO4S B138090 4-Hydroxy Raloxifene CAS No. 185416-01-7

4-Hydroxy Raloxifene

Cat. No.: B138090
CAS No.: 185416-01-7
M. Wt: 473.6 g/mol
InChI Key: NOAUIPGLJUIQCW-UHFFFAOYSA-N
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Description

4-Hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator. It is known for its potential therapeutic applications, particularly in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. The compound exhibits both estrogenic and anti-estrogenic effects, making it a valuable agent in hormone-related therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Raloxifene typically involves the Friedel-Crafts acylation of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group. This process is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis process to be cost-effective and environmentally friendly. The use of water as a solvent for the deprotection of the sulfonyl group is a notable advancement, reducing the reliance on hazardous organic solvents .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Raloxifene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions, particularly involving the hydroxyl groups, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Hydroxy Raloxifene has a wide range of scientific research applications:

Mechanism of Action

4-Hydroxy Raloxifene exerts its effects by binding to estrogen receptors, inducing conformational changes that modulate the expression of estrogen-dependent genes. This results in both agonistic and antagonistic effects, depending on the tissue type. The compound’s primary molecular targets include estrogen receptors in bone, breast, and uterine tissues .

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

    Toremifene: Similar to Tamoxifen, used for treating metastatic breast cancer.

    Afimoxifene: A metabolite of Tamoxifen with similar estrogen receptor modulating properties.

Uniqueness of 4-Hydroxy Raloxifene: this compound is unique due to its specific binding affinity and differential effects on various estrogen receptors. Unlike Tamoxifen and Toremifene, it has a more favorable profile in terms of reducing the risk of uterine cancer and does not cause endometrial proliferation .

Properties

IUPAC Name

[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAUIPGLJUIQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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